molecular formula C9H12N4O2 B1526400 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 1250099-01-4

6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B1526400
CAS RN: 1250099-01-4
M. Wt: 208.22 g/mol
InChI Key: NKUGEHQZWWVAME-UHFFFAOYSA-N
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Description

“6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid” is a compound with the molecular formula C₉H₁₂N₄O₂ . It is a representative of aminoazolecarboxylic acids, which are extensively studied due to their capability to form heteroaromatic oligoamides and affect gene expression . This compound can be used for preparing antibiotics and biologically active and energy-rich substances .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.22 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Biological Activity and Drug Synthesis

Compounds with the 1,2,4-triazole moiety are extensively studied for their potential to form heteroaromatic oligoamides and affect gene expression. They have been used in the synthesis of antibiotics and biologically active substances due to their capability to interact with biological systems .

Material Science

The hydrogen bonding interactions in 1,2,4-triazole derivatives contribute to high density, insensitivity, and thermal stability. These properties make them suitable for applications in material science where such characteristics are desired .

Chemical Synthesis

The aminoazolecarboxylic acids are key intermediates in chemical synthesis. They can be used to prepare a wide range of compounds including energy-rich substances and complex molecules with specific functions .

Safety and Hazards

This compound is classified as an irritant . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

    Target of Action

    The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .

    Mode of Action

    The compound interacts with its target, lanosterol 14α-demethylase, by binding to it

    Biochemical Pathways

    The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.

    Result of Action

    The molecular and cellular effects of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.

properties

IUPAC Name

6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGEHQZWWVAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C2=NC(=NN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid

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